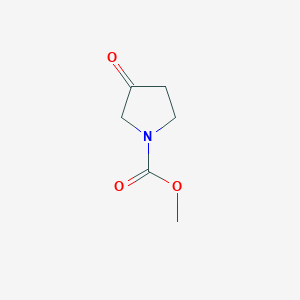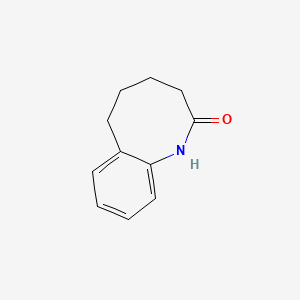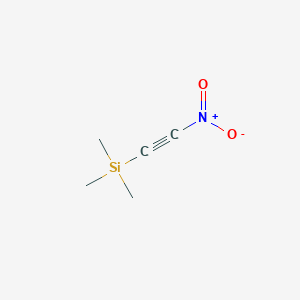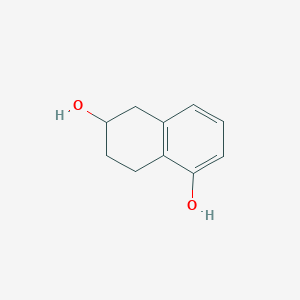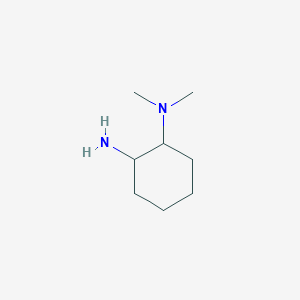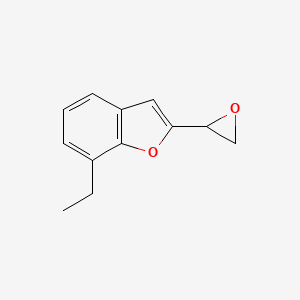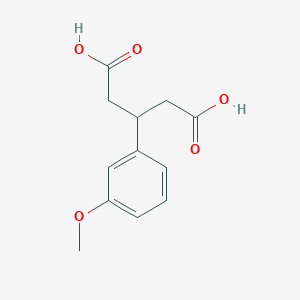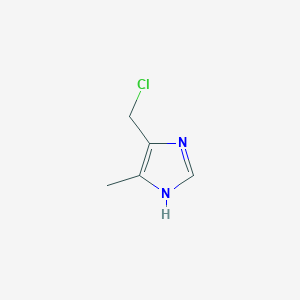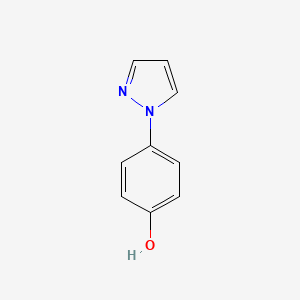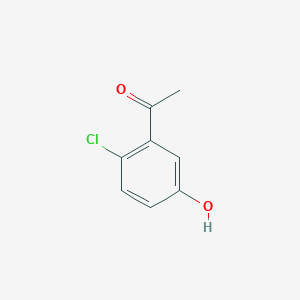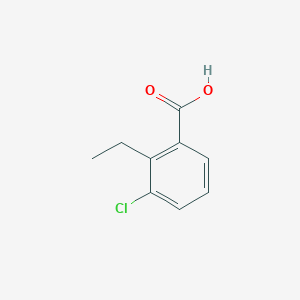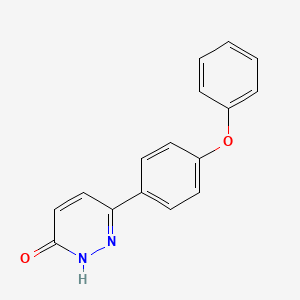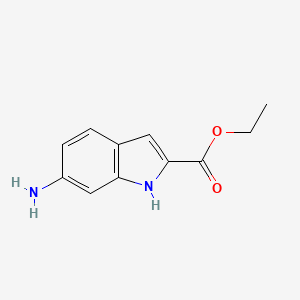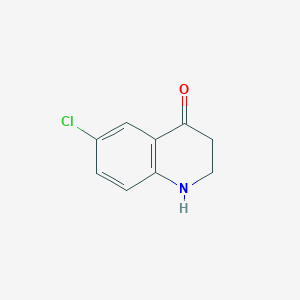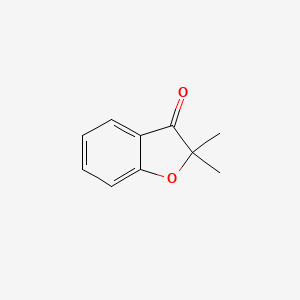
2,2-Dimethylbenzofuran-3(2H)-one
Vue d'ensemble
Description
“2,2-Dimethylbenzofuran-3(2H)-one” is a chemical compound with the molecular formula C9H10O . It is also known as 2-Methyl-2,3-dihydrobenzofuran .
Synthesis Analysis
The synthesis of “2,2-Dimethylbenzofuran-3(2H)-one” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 33 derivatives of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC, 1) through acylation, alkylations, and sulfonylation .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethylbenzofuran-3(2H)-one” can be viewed using computational tools . The InChIKey for this compound is BWCJVGMZEQDOMY-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “2,2-Dimethylbenzofuran-3(2H)-one” are not detailed in the search results, it’s worth noting that its derivatives have been synthesized through various chemical reactions, including acylation, alkylations, and sulfonylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethylbenzofuran-3(2H)-one” include a molecular weight of 134.1751 . The compound has a standard InChI of InChI=1S/C9H10O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7H,6H2,1H3 .
Applications De Recherche Scientifique
Application 1: Cytotoxicity Evaluation and Molecular Docking Studies
- Summary of Application : The compound 2,2-Dimethylbenzofuran-3(2H)-one, also referred to as DMC, was isolated from seeds of Syzygium nervosum A.Cunn. ex DC. It exhibits intriguing biological activities. Thirty three DMC derivatives were synthesized through acylation, alkylations, and sulfonylation .
- Methods of Application : The semi-synthetic DMC derivatives were evaluated for in vitro cytotoxicity against six carcinoma cell lines .
- Results or Outcomes : It was found that most derivatives exhibited higher cytotoxicity than DMC. In particular, 4′-O-caproylated-DMC (2b) and 4′-O-methylated-DMC (2g) displayed the strongest cytotoxicity against SH-SY5Y with IC 50 values of 5.20 and 7.52 μM, respectively. Additionally, 4′-O-benzylated-DMC (2h) demonstrated the strongest cytotoxicity against A-549 and FaDu with IC 50 values of 9.99 and 13.98 μM, respectively .
Application 2: Antimicrobial Activity
- Summary of Application : A series of 13 new ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol have been designed and synthesized .
- Methods of Application : Ten of these derivatives were evaluated for their potential antimicrobial activity against some Gram-positive and Gram-Negative bacteria and fungi of the Candida species .
- Results or Outcomes : The results of this study were not specified in the source .
Propriétés
IUPAC Name |
2,2-dimethyl-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-10(2)9(11)7-5-3-4-6-8(7)12-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHCLCWZVSGHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502342 | |
| Record name | 2,2-Dimethyl-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylbenzofuran-3(2H)-one | |
CAS RN |
16748-90-6 | |
| Record name | 2,2-Dimethyl-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



